Cas no 2680695-07-0 (2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid)

2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid structure
2680695-07-0 structure
商品名:2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid
CAS番号:2680695-07-0
MF:C15H17F3N2O3
メガワット:330.302294492722
CID:5622269
PubChem ID:165920751

2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680695-07-0
    • EN300-28295594
    • 2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
    • 2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid
    • インチ: 1S/C15H17F3N2O3/c1-14(2)6-5-9(8-14)20(13(23)15(16,17)18)11-10(12(21)22)4-3-7-19-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,21,22)
    • InChIKey: UHGWERQUDKMLLK-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N(C1C(C(=O)O)=CC=CN=1)C1CCC(C)(C)C1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 330.11912689g/mol
  • どういたいしつりょう: 330.11912689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295594-1.0g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
1.0g
$1157.0 2025-03-19
Enamine
EN300-28295594-0.1g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
0.1g
$1019.0 2025-03-19
Enamine
EN300-28295594-0.5g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
0.5g
$1111.0 2025-03-19
Enamine
EN300-28295594-10.0g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
10.0g
$4974.0 2025-03-19
Enamine
EN300-28295594-2.5g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
2.5g
$2268.0 2025-03-19
Enamine
EN300-28295594-0.05g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
0.05g
$972.0 2025-03-19
Enamine
EN300-28295594-1g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0
1g
$1157.0 2023-09-07
Enamine
EN300-28295594-10g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0
10g
$4974.0 2023-09-07
Enamine
EN300-28295594-5.0g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
5.0g
$3355.0 2025-03-19
Enamine
EN300-28295594-0.25g
2-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-3-carboxylic acid
2680695-07-0 95.0%
0.25g
$1065.0 2025-03-19

2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid 関連文献

2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acidに関する追加情報

2-N-(3,3-Dimethylcyclopentyl)-2,2,2-Trifluoroacetamidopyridine-3-Carboxylic Acid

The compound 2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid (CAS No. 2680695-07-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a trifluoroacetyl group and a dimethylcyclopentyl substituent. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest for researchers in drug discovery and materials science.

Recent studies have highlighted the importance of trifluoroacetyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of this group in 2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid suggests that it may exhibit improved pharmacokinetic profiles compared to similar compounds lacking this substitution. Additionally, the dimethylcyclopentyl group contributes to the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target receptors.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to construct the molecule's complex architecture. The use of advanced catalytic systems has further optimized the synthesis process, making it more efficient and scalable for large-scale production.

From a pharmacological perspective, 2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid has shown promising activity in preclinical studies targeting specific enzyme systems and receptor pathways. Its ability to modulate these biological targets suggests potential applications in the treatment of various diseases, including inflammatory disorders and neurodegenerative conditions. Furthermore, ongoing research is exploring its role as a precursor for more complex drug molecules with enhanced therapeutic efficacy.

In terms of environmental impact, the compound's stability under physiological conditions raises questions about its biodegradability and potential accumulation in ecosystems. Preliminary studies indicate that it undergoes slow degradation under aerobic conditions but may persist in certain environmental niches. This highlights the need for further investigation into its ecological footprint and the development of sustainable disposal methods.

Looking ahead, the development of 2-N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamidopyridine-3-carboxylic acid represents a significant step forward in the design of bioactive molecules with tailored properties. Its unique combination of functional groups offers a platform for exploring novel chemical space and advancing therapeutic interventions. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future advancements in medicinal chemistry.

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